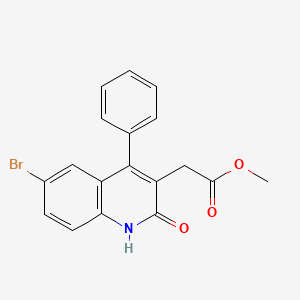

methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO3/c1-23-16(21)10-14-17(11-5-3-2-4-6-11)13-9-12(19)7-8-15(13)20-18(14)22/h2-9H,10H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHJTCYLFAOJLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate typically involves multi-step organic reactions. One common method includes the bromination of 2-hydroxy-4-phenylquinoline, followed by esterification with methyl acetate. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step may involve the use of a strong acid catalyst like sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of 2-(6-bromo-4-phenylquinolin-3-yl)acetic acid.

Reduction: Formation of methyl 2-(2-hydroxy-4-phenylquinolin-3-yl)acetate.

Substitution: Formation of methyl 2-(6-methoxy-2-hydroxy-4-phenylquinolin-3-yl)acetate.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various quinoline derivatives, including methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate.

Case Studies

A study focusing on various synthesized quinolone derivatives demonstrated that this compound showed significant activity against strains like Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values indicating moderate to high efficacy .

Anticancer Properties

Quinoline derivatives are known for their potential anticancer activities, and this compound is no exception.

Inhibition of Cancer Cell Proliferation

Research has shown that compounds with quinoline structures can inhibit various cancer cell lines by interfering with critical signaling pathways such as the hypoxia-inducible factor (HIF) pathway. This compound may exhibit similar properties, offering a promising avenue for developing novel cancer therapeutics .

Structure Activity Relationship (SAR)

The structural modifications in quinoline derivatives, particularly the introduction of halogens like bromine and functional groups such as hydroxyls and acetates, can significantly influence their biological activities. The SAR studies suggest that the specific positioning of these groups is crucial for maximizing therapeutic effects .

Antioxidant Activity

Some studies have indicated that quinoline derivatives possess antioxidant properties due to their ability to scavenge free radicals. This aspect is particularly relevant in preventing oxidative stress-related diseases .

Metal Chelation

The chelation ability of this compound towards metal ions can also play a role in its therapeutic applications, particularly in treating conditions related to metal toxicity or overload .

Data Summary Table

Mechanism of Action

The mechanism of action of methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular signaling pathways can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Methyl 2-(6-Bromo-8-Fluoro-3-Quinolyl)Acetate

Source : Commercial product (CAS 2306276-87-7) with 98% purity .

- Molecular Formula: C₁₂H₉BrFNO₂

- Molecular Weight : 298.11 g/mol

- Substituents :

- Bromine at position 6

- Fluorine at position 8

- Acetate ester at position 3

Comparison with Target Compound :

Implications :

- The fluorinated analog’s lower molecular weight and absence of polar groups suggest greater membrane permeability, a critical factor in drug delivery.

Hypothetical Analogs (Inferred from Substituent Trends)

Example 1 : Replacement of Bromine with Chlorine

- Chlorine at position 6 would reduce molecular weight (~Δ35 g/mol) and alter electronic properties (less electronegative than Br).

- Likely impact: Reduced steric hindrance and altered reactivity in cross-coupling reactions.

Example 2 : Removal of Phenyl Group at Position 4

Biological Activity

Methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with several substituents, including a bromine atom and a hydroxyl group, which are known to influence its biological properties. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Kinases : The compound may inhibit kinases involved in cell proliferation, which is crucial for anticancer effects. This is particularly significant in the context of cancer therapy where kinase inhibitors are pivotal.

- Anti-inflammatory Activity : Quinoline derivatives have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of prostaglandin synthesis, which is involved in inflammatory responses .

- Antioxidant Activity : Some studies have indicated that quinoline derivatives possess antioxidant capabilities, helping to mitigate oxidative stress in cells .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 5.0 | |

| HeLa (Cervical) | 7.5 | |

| MCF7 (Breast) | 6.0 |

These data suggest that the compound could serve as a lead in the development of novel anticancer agents.

Anti-inflammatory Effects

Research has shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis .

Case Studies

- In Vivo Studies : In animal models of inflammation, administration of this compound resulted in decreased swelling and pain responses, indicating its potential therapeutic benefits in managing inflammation .

- Combination Therapies : Preliminary studies suggest that combining this compound with existing cancer therapies may enhance efficacy and reduce resistance observed with conventional treatments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving quinoline derivatives, aryl glyoxals, and acetic acid precursors. For example, telescoped reactions in acetonitrile followed by cyclization in refluxing acetic acid (60–80°C) have been reported for analogous quinoline-acetic acid derivatives, achieving yields of 60–75% . Optimization should focus on solvent choice (e.g., MeCN vs. THF), temperature control during cyclization, and stoichiometric ratios of reagents to minimize byproducts.

Q. How should researchers validate the structural identity of this compound, and what spectroscopic techniques are most reliable?

- Methodological Answer : Use a combination of -NMR (to confirm aromatic protons and acetate methyl groups), -NMR (to resolve quinoline and ester carbonyl signals), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystalline derivatives, single-crystal X-ray diffraction (as demonstrated for structurally similar ethyl 6-chloro-2-[(2-chloroquinolin-3-yl)methoxy]quinoline-3-carboxylate) provides unambiguous structural proof .

Q. What are the critical solubility and stability considerations for handling this compound in experimental settings?

- Methodological Answer : The compound’s ester group and phenolic -OH moiety suggest limited aqueous solubility. Use polar aprotic solvents (DMSO, DMF) for biological assays. Stability studies under varying pH (e.g., 4–9) and temperatures (4°C vs. RT) are essential, as hydrolysis of the ester group may occur under basic conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the 6-bromo and 4-phenyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at position 6 enables Suzuki-Miyaura coupling for functionalization, but steric hindrance from the 4-phenyl group may slow reaction kinetics. Computational modeling (DFT) of charge distribution and steric maps can predict reactive sites. For example, bromine’s electron-withdrawing effect activates the quinoline core for nucleophilic substitution, while the phenyl group may require bulky ligands (e.g., SPhos) in palladium-catalyzed reactions .

Q. What strategies can resolve contradictions in biological activity data for this compound in antimicrobial assays?

- Methodological Answer : Discrepancies may arise from variations in bacterial strains or assay conditions (e.g., nutrient media affecting compound uptake). Standardize protocols using CLSI guidelines and include control compounds like ciprofloxacin. For Mycobacterium tuberculosis assays, ensure lipid-rich media to mimic intracellular environments, as quinoline derivatives often target membrane-bound enzymes .

Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets such as acetyl-CoA carboxylase (ACC)?

- Methodological Answer : Perform homology modeling of ACC using templates from PDB (e.g., 3TVI). Dock the compound using AutoDock Vina, focusing on the quinoline core’s π-π stacking with phenylalanine residues and hydrogen bonding via the 2-hydroxy group. Validate predictions with mutagenesis studies (e.g., F380A mutations in ACC) to confirm binding affinity changes .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

- Methodological Answer : Key issues include purification of the phenolic -OH group (prone to oxidation) and bromine-containing byproducts. Use flash chromatography with silica gel modified with 5% triethylamine to prevent acid-catalyzed decomposition. For large-scale reactions, replace MeCN with cheaper solvents like ethanol while maintaining reflux conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.